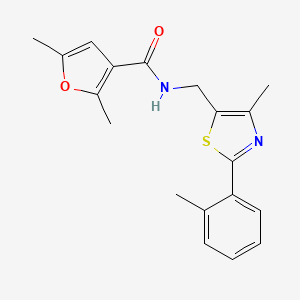
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide" is a complex organic molecule that likely contains a furan ring, a thiazole ring, and a carboxamide group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis, structure, and reactivity of such a molecule.
Synthesis Analysis
The synthesis of related heteroaromatic compounds involves several steps, including protection of aldehydes, metallation, and functional group transformations. For instance, furan- and thiophene-2-carboxaldehydes can be transformed into N,N'-dimethylimidazolidines, which can then be metallated at the 5-position of the heteroaromatic ring . Additionally, the synthesis of thiazole derivatives from dimethyl acetone-1,3-dicarboxylate involves sulfuryl chloride and thiourea . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the furan and thiazole rings.
Molecular Structure Analysis
The molecular structure of the compound would feature a furan ring, known for its aromaticity and reactivity due to the oxygen heteroatom, and a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of methyl groups and a carboxamide moiety would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes acetylation, cyclization, and reactions with bases. For example, acetylation of 2-methylfuran-3-carboxamides leads to 5-acetyl derivatives, which can undergo further transformations such as cyclization into thiadiazolyl derivatives . Reactions with bases can result in ring-opening or the formation of thioamides, depending on the conditions and the nature of the base . These reactions highlight the potential reactivity of the furan and thiazole rings in the target compound, which could undergo similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can offer some insights. The presence of heteroatoms and functional groups such as carboxamide would affect the compound's polarity, solubility, and potential for hydrogen bonding. The steric effects of the methyl groups and the aromatic character of the furan and thiazole rings would influence the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Compounds structurally related to 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide have been synthesized and investigated for their potential as antiprotozoal agents. For instance, specific derivatives have demonstrated significant in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for diseases like sleeping sickness and malaria, respectively (Ismail et al., 2004).
Antimicrobial Activity
Thiazole-based heterocyclic amides, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting their potential for development into new antimicrobial agents (Cakmak et al., 2022).
Fungicidal Properties
Research into furan-carboxamide derivatives has revealed their fungicidal properties, particularly against diseases affecting crops. These compounds have been tested for their efficacy in controlling grey mold, demonstrating the potential for agricultural applications (Masatsugu et al., 2010).
Influenza Virus Inhibition
Furan-carboxamide derivatives have also been identified as potent inhibitors of the H5N1 influenza A virus. Systematic studies on the structure-activity relationship of these compounds have highlighted the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, providing a new scaffold for developing antiviral drugs (Yongshi et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11-7-5-6-8-15(11)19-21-13(3)17(24-19)10-20-18(22)16-9-12(2)23-14(16)4/h5-9H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKEZPQFIKEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

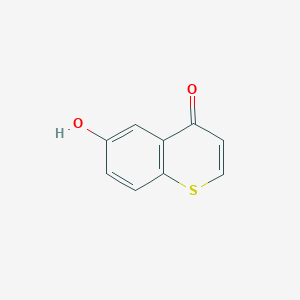
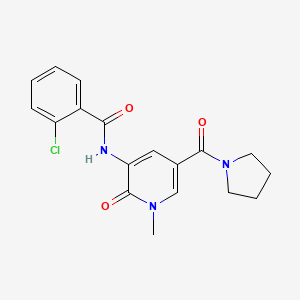
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)
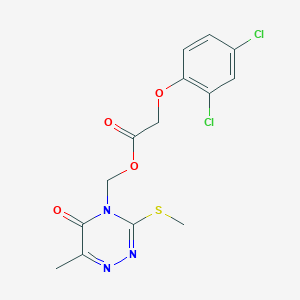
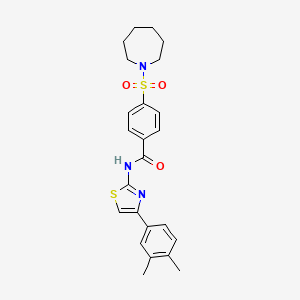
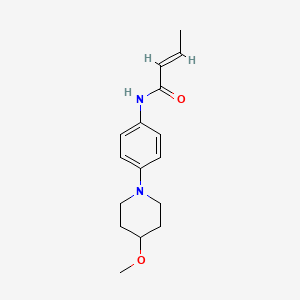
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)